molecular formula C12H14N2O2 B022429 N-Acetyl-5-hydroxytryptamine CAS No. 1210-83-9

N-Acetyl-5-hydroxytryptamine

Cat. No. B022429
M. Wt: 218.25 g/mol
InChI Key: MVAWJSIDNICKHF-UHFFFAOYSA-N
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Patent
US07045543B2

Procedure details

N-acetyl serotonin was synthesized as follows. 100 mg (0.47 mmol) serotonin hydrochloride and 10 mL of pyridine were mixed in a 100 mL round-bottomed flask, and the solution was cooled to 0° C. under argon. Acetic anhydride (2.84 g, 28.4 mmol) was added slowly over 1 hr. After stirring at 0° C. for 20 hr the reaction was terminated by removing the volatile reagents under high vacuum. The remaining syrup was dissolved into 25 mL of methylene chloride and washed with 0.1 M HCl until the pH of the aqueous phase was less than 3. The organic phase was dried under anhydrous sodium sulfate, filtered and concentrated to yield a syrup. To this syrup was added 25 mL of aqueous isopropyl alcohol (50 wt%) and the solution was cooled to 0° C. Sodium hydroxide (1 mL of a 1.0 mM solution) was added and stirred at 0° C. for 4 hr. The solution was neutralized with acetic acid, concentrated and filtered through a short plug of silica gel with ether, concentrated and recrystallized from benzene/chloroform to yield 27 mg (0.11 mmol) of N-acetyl serotonin.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][C:4]2[C:8]([CH2:11][CH2:12][NH2:13])=[CH:9][NH:10][C:3]=2[CH:2]=1.Cl.N1C=CC=CC=1.[C:21](OC(=O)C)(=[O:23])[CH3:22].[OH-].[Na+]>C(O)(=O)C.C(O)(C)C>[CH3:22][C:21]([NH:13][CH2:12][CH2:11][C:8]1[C:4]2[CH:5]=[C:6]([OH:7])[CH:1]=[CH:2][C:3]=2[NH:10][CH:9]=1)=[O:23] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1=CC2=C(C=C1O)C(=CN2)CCN.Cl
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 20 hr the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-acetyl serotonin was synthesized
CUSTOM
Type
CUSTOM
Details
was terminated
CUSTOM
Type
CUSTOM
Details
by removing the volatile reagents under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The remaining syrup was dissolved into 25 mL of methylene chloride
WASH
Type
WASH
Details
washed with 0.1 M HCl until the pH of the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic phase was dried under anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a syrup
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 4 hr
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica gel with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene/chloroform

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.11 mmol
AMOUNT: MASS 27 mg
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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